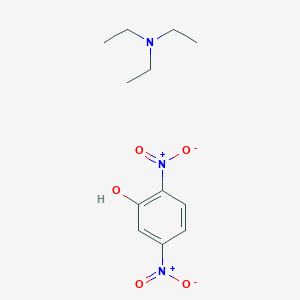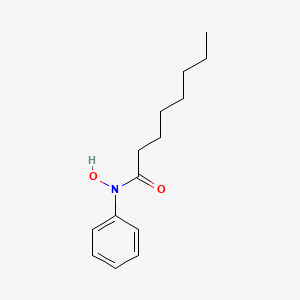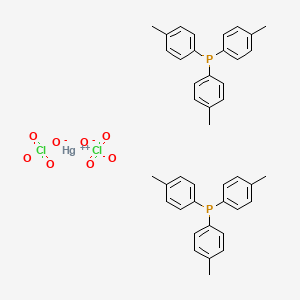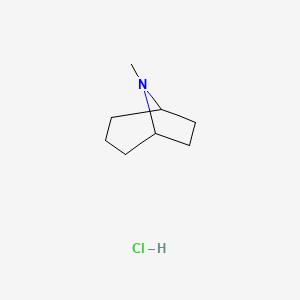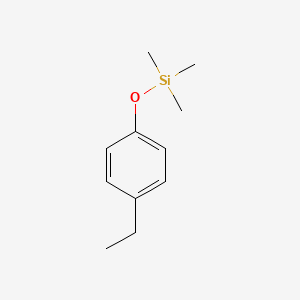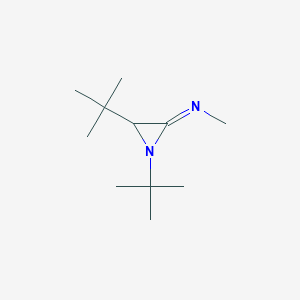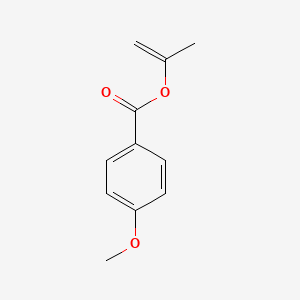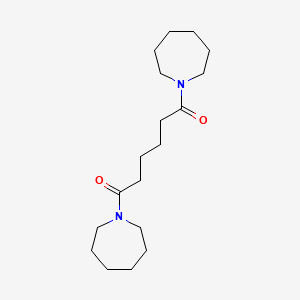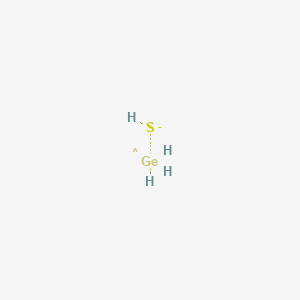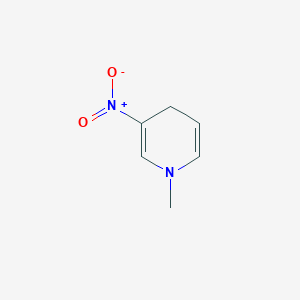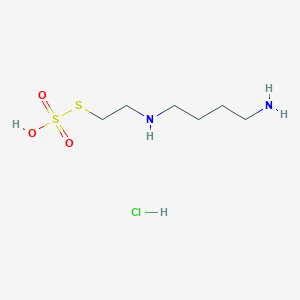
S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride is a chemical compound known for its unique structure and properties. It is a thiosulfate ester with potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes an amino group, a butyl chain, and a thiosulfate group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride typically involves the reaction of 2-bromoethylamine hydrobromide with sodium thiosulfate under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale recrystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, primary amines, and substituted thiosulfate compounds. These products have various applications in different fields, including pharmaceuticals and chemical synthesis.
Aplicaciones Científicas De Investigación
S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiosulfate derivatives.
Biology: The compound is studied for its potential radioprotective effects and its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride involves its interaction with biological molecules. The thiosulfate group can donate sulfur atoms, which can interact with various molecular targets, including enzymes and proteins. This interaction can lead to the modulation of biological pathways and the exertion of radioprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiosulfate esters and aminoalkyl derivatives, such as:
- S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate .
Uniqueness
What sets S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride apart is its unique combination of an amino group, a butyl chain, and a thiosulfate group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
23545-57-5 |
|---|---|
Fórmula molecular |
C6H17ClN2O3S2 |
Peso molecular |
264.8 g/mol |
Nombre IUPAC |
1-amino-4-(2-sulfosulfanylethylamino)butane;hydrochloride |
InChI |
InChI=1S/C6H16N2O3S2.ClH/c7-3-1-2-4-8-5-6-12-13(9,10)11;/h8H,1-7H2,(H,9,10,11);1H |
Clave InChI |
JWBDZOOJFIQRMR-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCCSS(=O)(=O)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



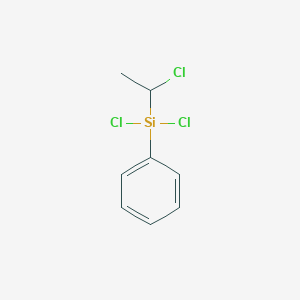
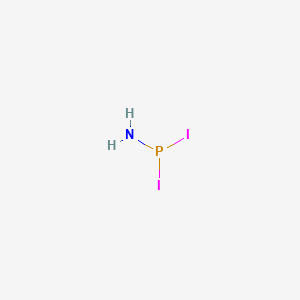
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
